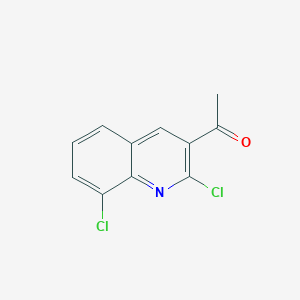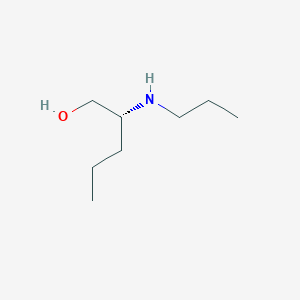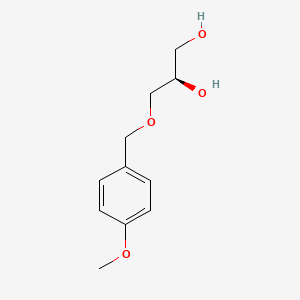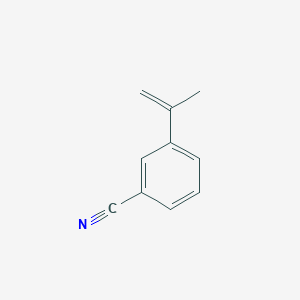
1-(2,8-dichloroquinolin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,8-dichloroquinolin-3-yl)ethanone is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2,8-dichloroquinolin-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2,8-dichloroquinoline with ethanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,8-dichloroquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can convert it into other functionalized quinoline compounds.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide and other nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various quinoline derivatives with different functional groups.
Applications De Recherche Scientifique
1-(2,8-dichloroquinolin-3-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2,8-dichloroquinolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2,8-Dichloroquinoline: A closely related compound with similar chemical properties.
1-(2,8-Dichloroquinolin-3-yl)-N-phenylmethanimine: Another derivative with potential biological activities.
Uniqueness: 1-(2,8-dichloroquinolin-3-yl)ethanone is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H7Cl2NO |
|---|---|
Poids moléculaire |
240.08 g/mol |
Nom IUPAC |
1-(2,8-dichloroquinolin-3-yl)ethanone |
InChI |
InChI=1S/C11H7Cl2NO/c1-6(15)8-5-7-3-2-4-9(12)10(7)14-11(8)13/h2-5H,1H3 |
Clé InChI |
AJAUVTPVZOUZRP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(N=C2C(=C1)C=CC=C2Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-Ethyl-1,8-dioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B8584767.png)




![3-(2-Fluoropyridin-4-yl)-2-propylpyrazolo[1,5-a]pyridine](/img/structure/B8584798.png)
![5-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline](/img/structure/B8584805.png)


![(1E)-3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-1-methyltriaz-1-ene](/img/structure/B8584853.png)

